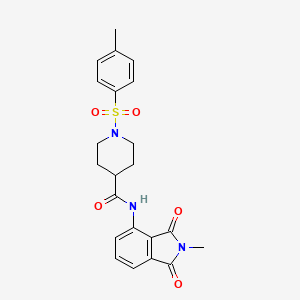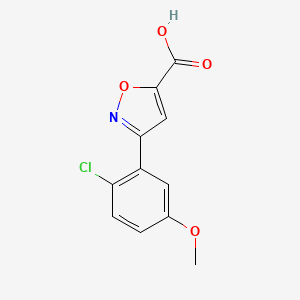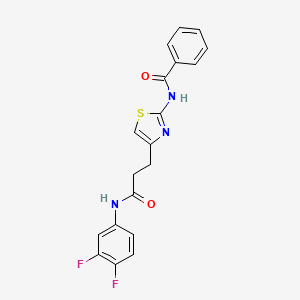
7-Bromo-8-fluoroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-fluoroquinoline-2-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 8th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 2nd position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-8-fluoroquinoline-2-carboxylic acid are currently unknown
Mode of Action
The bromo- and fluoro-substituents on the quinoline ring may enhance these interactions .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes. The compound is stored at room temperature, indicating its stability under normal conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by carboxylation. For instance, the bromination of 8-fluoroquinoline can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo-8-fluoroquinoline can then be carboxylated using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions, which are useful for further functionalization of the compound.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide (KOtBu): Used as a strong base for carboxylation reactions.
Potassium permanganate (KMnO4): Used as an oxidizing agent.
Sodium borohydride (NaBH4): Used as a reducing agent.
Major Products Formed:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Quinoline Compounds: Formed through oxidation or reduction reactions.
Functionalized Carboxylic Acid Derivatives: Formed through carboxylation or decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-8-fluoroquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: This compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties. The presence of halogen atoms and the carboxylic acid group can enhance its interaction with biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and other functional materials.
Vergleich Mit ähnlichen Verbindungen
8-Fluoroquinoline-2-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Bromoquinoline-2-carboxylic acid: Lacks the fluorine atom at the 8th position.
7-Bromo-8-chloroquinoline-2-carboxylic acid: Contains a chlorine atom instead of a fluorine atom at the 8th position.
Uniqueness: 7-Bromo-8-fluoroquinoline-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual halogenation can significantly influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The combination of these halogen atoms with the carboxylic acid group can enhance the compound’s potential for various applications in research and industry.
Eigenschaften
IUPAC Name |
7-bromo-8-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-3-1-5-2-4-7(10(14)15)13-9(5)8(6)12/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYPYZSEBSCFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)

![1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2985596.png)
![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)

![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)

![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)

